3-Benzyloxy-2-methyl-benzoic acid
Overview
Description
3-Benzyloxy-2-methyl-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a methyl group attached to the benzene ring
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds generally undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the conversion of the boron moiety into a broad range of functional groups .
Pharmacokinetics
The stability of the compound can be influenced by the presence of a boronic ester moiety .
Result of Action
The reactions it undergoes at the benzylic position can lead to various changes in its structure, potentially influencing its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Benzyloxy-2-methyl-benzoic acid. For instance, the stability of boronic esters, such as those in this compound, can be affected by air and moisture . Additionally, the compound’s reactivity may be influenced by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-2-methyl-benzoic acid can participate in various biochemical reactions . It can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-methyl-benzoic acid can be achieved through several methods:
Etherification of 2,6-Dichlorotoluene: This method involves the etherification of 2,6-dichlorotoluene to obtain 2-methyl-3-methoxybenzoic acid, which can then be converted to this compound.
Nitration and Reduction of Ortho-xylene: Ortho-xylene is nitrated to form 3-nitro-ortho-xylene, which is then oxidized to 2-methyl-3-nitrobenzoic acid. This compound is reduced to 2-methyl-3-aminobenzoic acid, followed by diazotization and hydrolysis to obtain 2-methyl-3-hydroxybenzoic acid.
Methylation of 3-Methoxybenzoic Acid: 3-Methoxybenzoic acid is methylated using iodomethane to produce 2-methyl-3-methoxybenzoic acid, which can be further converted to this compound.
Industrial Production Methods
The industrial production of this compound typically involves the use of 2,6-dichlorotoluene as the starting material due to its availability and cost-effectiveness. The process includes etherification, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2-methyl-benzoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Catalytic hydrogenation (H2 + catalyst) or reducing metals in acid.
Substitution: Electrophilic nitration and Friedel-Crafts acylation.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amino and alkyl groups.
Substitution: Meta-directing substituents on the aromatic ring.
Scientific Research Applications
3-Benzyloxy-2-methyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylbenzoic acid: Used as a catalyst for asymmetric reduction and synthesis.
3-Benzyloxybenzoic acid: Used as a pharmaceutical intermediate.
Uniqueness
3-Benzyloxy-2-methyl-benzoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-methyl-3-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDKUZUJUNYCBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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